molecular formula C7H4N2S B15166114 5-Thia-1,2a-diazacyclopenta[cd]pentalene

5-Thia-1,2a-diazacyclopenta[cd]pentalene

Katalognummer: B15166114
Molekulargewicht: 148.19 g/mol
InChI-Schlüssel: CNMCBPVKXXAGCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thia-1,2a-diazacyclopenta[cd]pentalene is a heterocyclic compound with the molecular formula C7H4N2S It features a unique structure that includes a sulfur atom and two nitrogen atoms within a fused ring system

Vorbereitungsmethoden

The synthesis of 5-Thia-1,2a-diazacyclopenta[cd]pentalene can be achieved through several synthetic routes. One method involves the peri annelation of a thiophene ring to benzoyl derivatives of perimidine. This process typically requires the use of elemental sulfur and specific reaction conditions to ensure the successful fusion of the rings

Analyse Chemischer Reaktionen

5-Thia-1,2a-diazacyclopenta[cd]pentalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product, but typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different chemical applications .

Wissenschaftliche Forschungsanwendungen

5-Thia-1,2a-diazacyclopenta[cd]pentalene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals. In biology and medicine, this compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. Additionally, it has applications in the field of materials science, where it is explored for its electronic and optical properties .

Wirkmechanismus

The mechanism of action of 5-Thia-1,2a-diazacyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. These atoms can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-Thia-1,2a-diazacyclopenta[cd]pentalene can be compared with other similar heterocyclic compounds, such as 1-Thia-5,7-diazacyclopenta[cd]phenalene. While both compounds share a similar core structure, the presence of different substituents and functional groups can lead to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic and steric characteristics .

Eigenschaften

Molekularformel

C7H4N2S

Molekulargewicht

148.19 g/mol

IUPAC-Name

6-thia-1,3-diazatricyclo[5.2.1.04,10]deca-2,4,7(10),8-tetraene

InChI

InChI=1S/C7H4N2S/c1-2-9-4-8-5-3-10-6(1)7(5)9/h1-4H

InChI-Schlüssel

CNMCBPVKXXAGCL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC3=CSC1=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.